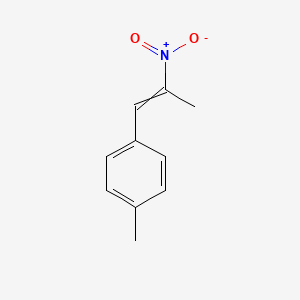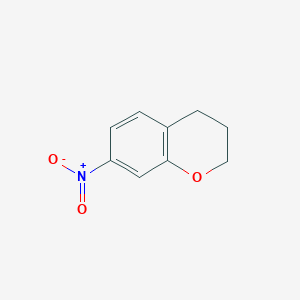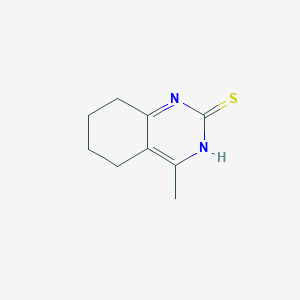![molecular formula C11H10FN B11912427 6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11912427.png)
6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is a fluorinated derivative of tetrahydrocyclopenta[b]indole. This compound is part of the indole family, which is known for its significant biological and pharmaceutical importance. The presence of a fluorine atom in the structure can enhance the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through a multi-step process involving the introduction of the fluorine atom into the tetrahydrocyclopenta[b]indole framework. One common method involves the use of fluorinated reagents in the presence of catalysts to achieve the desired substitution. For example, the reaction of 1,2,3,4-tetrahydrocyclopenta[b]indole with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like palladium can yield the fluorinated product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated hydrocarbons .
Aplicaciones Científicas De Investigación
6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets and pathways within biological systems. The fluorine atom can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: The non-fluorinated parent compound, which lacks the enhanced stability and activity provided by the fluorine atom.
6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole: A chlorinated derivative with different chemical and biological properties compared to the fluorinated compound.
6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole: A brominated analogue that may exhibit different reactivity and biological activity.
Uniqueness
The presence of the fluorine atom in 6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole imparts unique properties, such as increased chemical stability and enhanced biological activity, making it distinct from its non-fluorinated and halogenated analogues .
Propiedades
Fórmula molecular |
C11H10FN |
|---|---|
Peso molecular |
175.20 g/mol |
Nombre IUPAC |
6-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C11H10FN/c12-7-4-5-9-8-2-1-3-10(8)13-11(9)6-7/h4-6,13H,1-3H2 |
Clave InChI |
POSOCHGMNXKSGF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)NC3=C2C=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


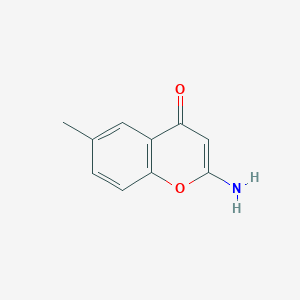
![5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11912357.png)



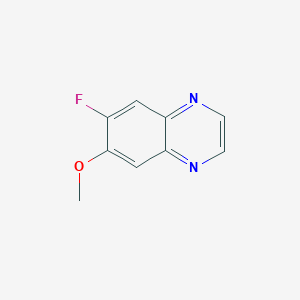
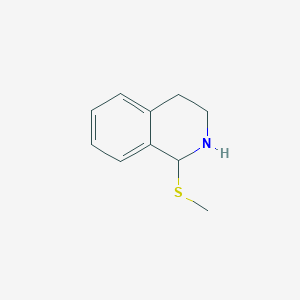


![8-Methyl-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B11912402.png)
